2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
The compound “2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide” is a complex organic molecule that contains several functional groups. It has an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . Indole is a key component of many biologically active compounds . The compound also contains a diethylamino group, a pyridinyl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a bicyclic ring system. The indole group in particular is a planar, aromatic system, which could have implications for the compound’s chemical reactivity .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the indole group, the diethylamino group, and the acetamide group. The indole group can undergo electrophilic substitution reactions . The diethylamino group could potentially act as a base or nucleophile .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the functional groups present. For example, the presence of the diethylamino group could make the compound a weak base .
Scientific Research Applications
Biological Effects of Related Compounds
- Biological and Toxicological Effects : A review on the biological effects of acetamide, formamide, and their derivatives highlights their commercial importance and the extensive data available on their biological consequences of exposure, underscoring the need for understanding the toxicological profiles of similar compounds (Kennedy, 2001).
Pharmacological Activities of Derivatives
- Nootropic Drugs and CNS Disorders : Piracetam, a nootropic drug, and its derivatives have shown promising effects in the management and treatment of CNS disorders, indicating the therapeutic potential of cyclic compounds and acetamide derivatives in treating such conditions (Dhama et al., 2021).
Chemical Synthesis and Modification
- Synthesis and Stereochemistry : Research on the stereochemistry of phenylpiracetam and its methyl derivative emphasizes the importance of structural analogs based on pharmacophores like pyrrolidin-2-one for developing effective CNS agents (Veinberg et al., 2015).
- Metabolic Pathways and Effects : The metabolism of aspartyl moiety of aspartame, which involves hydrolysis to yield aspartic acid, phenylalanine, and methanol, provides an example of the metabolic pathways and potential incorporation into body constituents, which is relevant for understanding the metabolism of similar compounds (Ranney & Oppermann, 1979).
Therapeutic Potential and Applications
- Anti-tubercular Activity : Investigations into the antitubercular activity of certain derivatives demonstrate the importance of structural modifications in enhancing the therapeutic efficacy against tuberculosis, suggesting a potential area of application for structurally similar compounds (Asif, 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-3-25(4-2)20(27)15-26-14-18(17-9-5-6-10-19(17)26)21(28)22(29)24-13-16-8-7-11-23-12-16/h5-12,14H,3-4,13,15H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCCHYWIZJXOKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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